molecular formula C13H14O5 B173448 Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate CAS No. 155877-84-2

Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate

Cat. No.: B173448
CAS No.: 155877-84-2
M. Wt: 250.25 g/mol
InChI Key: GFDCYWYWNSTMDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate typically involves the esterification of 4-(3-ethoxy-3-oxopropanoyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group also provides unique steric and electronic properties compared to similar compounds .

Properties

IUPAC Name

methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-12(15)8-11(14)9-4-6-10(7-5-9)13(16)17-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDCYWYWNSTMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944631
Record name Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22027-52-7
Record name Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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